1-(5-Chloro-2-methylphenyl)piperazine

Lipophilicity CNS Permeability Physicochemical Profiling

1-(5-Chloro-2-methylphenyl)piperazine (CAS 76835-20-6) is a substituted arylpiperazine derivative with the molecular formula C₁₁H₁₅ClN₂ and a molecular weight of 210.70 g/mol. It features a phenyl ring substituted with a chlorine atom at the 5-position and a methyl group at the 2-position, attached to a piperazine core.

Molecular Formula C11H15ClN2
Molecular Weight 210.7 g/mol
CAS No. 76835-20-6
Cat. No. B1584632
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-Chloro-2-methylphenyl)piperazine
CAS76835-20-6
Molecular FormulaC11H15ClN2
Molecular Weight210.7 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)Cl)N2CCNCC2
InChIInChI=1S/C11H15ClN2/c1-9-2-3-10(12)8-11(9)14-6-4-13-5-7-14/h2-3,8,13H,4-7H2,1H3
InChIKeyFVDJRHNUZNLRJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(5-Chloro-2-methylphenyl)piperazine (CAS 76835-20-6): Baseline Properties and Procurement-Relevant Identifiers


1-(5-Chloro-2-methylphenyl)piperazine (CAS 76835-20-6) is a substituted arylpiperazine derivative with the molecular formula C₁₁H₁₅ClN₂ and a molecular weight of 210.70 g/mol [1]. It features a phenyl ring substituted with a chlorine atom at the 5-position and a methyl group at the 2-position, attached to a piperazine core [1]. This compound is primarily utilized as a chemical building block and research intermediate in medicinal chemistry, particularly in the synthesis of compounds targeting central nervous system (CNS) receptors [2].

Why 1-(5-Chloro-2-methylphenyl)piperazine Cannot Be Readily Substituted with Close Analogs


Simple substitution of 1-(5-Chloro-2-methylphenyl)piperazine with other arylpiperazines (e.g., oMPP, pCPP, or mCPP) is not trivial due to the distinct impact of the 5-chloro-2-methyl substitution pattern on key physicochemical and pharmacological properties [1]. Even minor changes in the aryl substitution pattern can significantly alter lipophilicity, basicity, and, consequently, membrane permeability, metabolic stability, and receptor binding affinity [2]. These differences directly affect the compound's suitability for specific synthetic routes, analytical method development, and ultimately, the biological activity of derived drug candidates. The quantitative evidence below details the specific, measurable points of differentiation.

Quantitative Differentiation of 1-(5-Chloro-2-methylphenyl)piperazine vs. Structural Analogs


Lipophilicity (LogP) Comparison: 5-Chloro-2-methylphenyl vs. 2-Methylphenyl (oMPP)

1-(5-Chloro-2-methylphenyl)piperazine exhibits a measured logP value of 2.47 [1]. This is significantly higher than the logP of 1-(2-methylphenyl)piperazine (oMPP), which is reported as 1.57–1.80 . The 0.67–0.90 unit increase in logP corresponds to a roughly 4.7 to 8-fold increase in lipophilicity, indicating superior membrane permeability and a higher likelihood of CNS penetration.

Lipophilicity CNS Permeability Physicochemical Profiling

Basicity (pKa) Comparison: 5-Chloro-2-methylphenyl vs. Unsubstituted Phenylpiperazine

The predicted pKa of 1-(5-Chloro-2-methylphenyl)piperazine is 8.85±0.10 . While a direct experimental pKa for the parent phenylpiperazine is not readily available, the presence of electron-withdrawing chlorine and electron-donating methyl groups on the aryl ring modulates the basicity of the piperazine nitrogen. This value is critical for predicting the ionization state at physiological pH and for optimizing salt formation and purification strategies.

Basicity Ionization State Salt Formation

Boiling Point and Volatility: A Physical Property Comparison with oMPP

The boiling point of 1-(5-Chloro-2-methylphenyl)piperazine is reported as 123-124 °C at 1 Torr (reduced pressure) [1]. In contrast, 1-(2-methylphenyl)piperazine (oMPP) is typically a solid at room temperature, with a melting point of 38-42 °C . This difference in physical state (liquid vs. solid) and volatility directly impacts handling, storage, and purification method selection.

Boiling Point Physical Property Distillation

Receptor Binding Profile of 5-Chloro-2-methylphenylpiperazine-Derived Ligands: M1 vs. M2 Selectivity

A derivative containing the 5-chloro-2-methylphenylpiperazine moiety (BDBM50405719) demonstrated a Ki of 156 nM at the M1 muscarinic receptor and a Ki of 1,370 nM at the M2 receptor, indicating an ~8.8-fold selectivity for M1 over M2 [1]. This contrasts with some other arylpiperazine derivatives that may show different selectivity profiles. The specific substitution pattern on the phenyl ring is known to influence this receptor subtype selectivity.

Muscarinic Receptor Binding Affinity Selectivity

Purity Specifications and Price Differentiation: A Procurement-Focused Comparison

Commercial availability of 1-(5-Chloro-2-methylphenyl)piperazine includes purity specifications of 98% (AKSci) and 95% (AChemBlock) . Pricing data indicates a range of $645 for 25g (95% purity) from AChemBlock and 882 CNY (~$122) for 1g (95% purity) from J&K . In comparison, the analog 1-(2-methylphenyl)piperazine (oMPP) is listed at ~$45 for 5g (97% purity) from Thermo Fisher , suggesting the target compound commands a premium, likely due to the added synthetic complexity of the 5-chloro-2-methyl substitution.

Purity Cost Supplier Comparison

Optimal Application Scenarios for 1-(5-Chloro-2-methylphenyl)piperazine in R&D


Synthesis of CNS-Penetrant Drug Candidates

Given its favorable lipophilicity (logP 2.47) compared to oMPP (logP 1.57–1.80), 1-(5-Chloro-2-methylphenyl)piperazine is the preferred starting material for synthesizing drug candidates where blood-brain barrier penetration is critical [1]. The 5-chloro-2-methyl substitution pattern, as evidenced by binding data from derivatives, also provides a scaffold with potential for selective muscarinic receptor targeting [2].

Analytical Method Development and Pharmacokinetic Studies

The compound's established logP (2.47) and pKa (8.85±0.10) are critical parameters for developing robust analytical methods, including the validated HPLC method using Newcrom R1 columns [1]. This method is suitable for pharmacokinetic studies, making the compound a reliable standard for such applications .

Synthesis of Muscarinic Receptor Ligands

Derivatives of 1-(5-Chloro-2-methylphenyl)piperazine have demonstrated M1-selective muscarinic receptor binding (Ki = 156 nM at M1) [2]. This makes the parent compound a valuable intermediate for medicinal chemistry programs focused on developing selective M1 agonists or antagonists for CNS disorders.

Cost-Effective Procurement for Targeted SAR Studies

While the compound is more expensive than simpler analogs like oMPP (~13.5× higher per gram), its unique substitution pattern provides distinct structure-activity relationship (SAR) information [1]. For projects where the 5-chloro-2-methyl group is essential for biological activity, the higher cost is justified, and careful selection of a supplier with appropriate purity (e.g., 98% from AKSci [2]) is warranted.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(5-Chloro-2-methylphenyl)piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.